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molecular formula C12H10N2O B8304742 Imidazo-[1,2-a]-quinoline-2-methanol

Imidazo-[1,2-a]-quinoline-2-methanol

Cat. No. B8304742
M. Wt: 198.22 g/mol
InChI Key: XDABQGSSYNCKTB-UHFFFAOYSA-N
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Patent
US04333934

Procedure details

A mixture of 4.2 g of imidazo-[1,2-a]-quinoline-2-methanol, 16.0 g of manganese dioxide and 11 ml of chloroform was refluxed for 4 hours and was then cooled overnight. The mixture was filtered through cellulose powder and the filter was washed with chloroform. The filtrate was evaporated to dryness under reduced pressure and the residue was triturated with diethyl ether to obtain 3.4 g of imidazo-[1,2-a]-quinoline-2-carboxaldehyde in the form of needles melting at 184°-185° C. after crystallization from an etherchloroform mixture.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
catalyst
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[N:5]2[C:6]3[C:11]([CH:12]=[CH:13][C:4]2=[N:3][C:2]=1[CH2:14][OH:15])=[CH:10][CH:9]=[CH:8][CH:7]=3>[O-2].[O-2].[Mn+4].C(Cl)(Cl)Cl>[CH:1]1[N:5]2[C:6]3[C:11]([CH:12]=[CH:13][C:4]2=[N:3][C:2]=1[CH:14]=[O:15])=[CH:10][CH:9]=[CH:8][CH:7]=3 |f:1.2.3|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
C1=C(N=C2N1C1=CC=CC=C1C=C2)CO
Name
Quantity
16 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Name
Quantity
11 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through cellulose powder
WASH
Type
WASH
Details
the filter was washed with chloroform
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C1=C(N=C2N1C1=CC=CC=C1C=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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